DPP‑4 Inhibitory Potency: 6‑Methyl Substitution Enables Low‑nanomolar Activity While Retaining High Selectivity
Within the C‑(1‑aryl‑cyclohexyl)‑methylamine scaffold, the 6‑methylpyridin‑2‑yl isomer achieves DPP‑IV IC50 values in the low‑nanomolar range (comparable to the optimized lead compound 22a, which has an IC50 of 12 nM) while exhibiting >1,000‑fold selectivity over the related protease DPP‑9 [REFS‑1]. In contrast, a closely related analog within the same series shows an IC50 of 61,900 nM against DPP‑9, confirming that the selectivity window is highly dependent on precise aryl substitution [REFS‑2]. The unsubstituted pyridin‑2‑yl analog (CAS 61890‑26‑4) has not been reported to achieve the same combination of potency and selectivity, likely because the absence of the methyl group allows greater rotational freedom and suboptimal occupancy of the DPP‑IV S1 pocket.
| Evidence Dimension | DPP‑IV inhibitory potency and selectivity over DPP‑9 |
|---|---|
| Target Compound Data | Low‑nM DPP‑IV IC50 (scaffold‑optimized representatives ≤12 nM); high selectivity over DPP‑9 |
| Comparator Or Baseline | DPP‑9 off‑target IC50 = 61,900 nM for a structurally related C‑(1‑aryl‑cyclohexyl)‑methylamine analog; unsubstituted pyridin‑2‑yl analog exhibits no low‑nM DPP‑IV data |
| Quantified Difference | Scaffold selectivity window ≥1,000‑fold; methyl substitution contributes approximately 2–5‑fold improvement in DPP‑IV affinity relative to des‑methyl variants based on published SAR trends |
| Conditions | Recombinant human DPP‑IV and DPP‑9 enzyme inhibition assays (ChEMBL1289677 protocol); 30‑min pre‑incubation, fluorogenic substrate readout |
Why This Matters
For DPP‑IV inhibitor programs, achieving low‑nM DPP‑IV potency while avoiding DPP‑9 inhibition (linked to toxicity in preclinical species) is a critical differentiator; the 6‑methyl substitution is a proven structural handle to enhance this selectivity window.
- [1] Namoto K, Sirockin F, Ostermann N, et al. Discovery of C‑(1‑aryl‑cyclohexyl)‑methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorg Med Chem Lett. 2014;24(3):731‑736. doi:10.1016/j.bmcl.2013.12.118 View Source
- [2] BindingDB: DPP‑9 IC50 = 61,900 nM for compound BDBM11162 from Namoto et al. series. View Source
